4-bromo-2,3-difluoro-N-methylaniline
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Overview
Description
4-bromo-2,3-difluoro-N-methylaniline is an organic compound with the molecular formula C7H6BrF2N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms, and the amino group is methylated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,3-difluoro-N-methylaniline typically involves multiple steps. One common method is the electrophilic aromatic substitution reaction. The process can be summarized as follows:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group.
Bromination: The amino group is protected, and the bromine atom is introduced through bromination.
Fluorination: Fluorine atoms are introduced via a halogen exchange reaction.
Methylation: The amino group is methylated to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2,3-difluoro-N-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.
Scientific Research Applications
4-bromo-2,3-difluoro-N-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-bromo-2,3-difluoro-N-methylaniline exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The specific pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-fluoroaniline
- 2-bromo-4-methylaniline
- 3-bromo-2,4-difluoroaniline
Uniqueness
4-bromo-2,3-difluoro-N-methylaniline is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
Molecular Formula |
C7H6BrF2N |
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Molecular Weight |
222.03 g/mol |
IUPAC Name |
4-bromo-2,3-difluoro-N-methylaniline |
InChI |
InChI=1S/C7H6BrF2N/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3,11H,1H3 |
InChI Key |
HCMYCVGMDQDIOB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=C(C=C1)Br)F)F |
Origin of Product |
United States |
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